molecular formula C16H20F3NO2S B2985185 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1903644-46-1

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2985185
CAS No.: 1903644-46-1
M. Wt: 347.4
InChI Key: TTZOIYYHLRJMRA-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the CAS Registry Number 1903644-46-1 . It has a molecular formula of C16H20F3NO2S and a molecular weight of 347.40 g/mol . This acetamide derivative is characterized by a 4-(trifluoromethyl)phenyl group and a tetrahydropyran-4-yl (oxan-4-yl) side chain connected via a sulfanyl-ethyl linker, a structure often explored in medicinal chemistry for its potential to modulate biological activity and physicochemical properties . The presence of the trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . While specific biological data for this compound is not available in the public domain, its structural features make it a valuable intermediate or scaffold for researchers in drug discovery and development. It is particularly useful for constructing compound libraries for high-throughput screening, investigating structure-activity relationships (SAR), and exploring new chemical spaces for various therapeutic targets. This product is intended for laboratory research purposes only and is strictly not intended for human, veterinary, or diagnostic use. Researchers can procure this compound in various pack sizes to suit their experimental needs .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2S/c17-16(18,19)13-3-1-12(2-4-13)11-15(21)20-7-10-23-14-5-8-22-9-6-14/h1-4,14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZOIYYHLRJMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the sulfanyl group. The final step involves the acylation of the phenyl ring with a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Structural Analogues and Substituent Variations

Compound Name Key Structural Features Biological Activity/Application Reference
Target Compound Oxan-4-ylsulfanyl ethyl, 4-(trifluoromethyl)phenyl Not reported
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) 4-Phenylpiperazinyl, 3-(trifluoromethyl)phenyl Anticonvulsant activity (IC₅₀: 12 µM)
N-(3-Chlorophenyl)-2-morpholinoacetamide (13) Morpholino, 3-chlorophenyl Anticonvulsant activity (ED₅₀: 45 mg/kg)
2-[[3-(4-Chlorophenyl)...acetamide () Thieno[3,2-d]pyrimidinone core, 2-(trifluoromethyl)phenyl Kinase inhibition (hypothetical)
2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide Thiazole ring, 4-methoxyphenyl, 4-(trifluoromethyl)phenyl Not specified

Physicochemical Properties

  • Molecular Weight: The target compound (estimated molecular formula: C₁₆H₂₀F₃NO₂S; MW ≈ 355.4 g/mol) is lighter than thienopyrimidinone derivatives (e.g., 518.0 g/mol in ) but heavier than morpholine-based analogs (e.g., 254.7 g/mol in ) .
  • Solubility : The oxane ring’s ether oxygen may improve aqueous solubility relative to purely aromatic systems (e.g., thiazole in ) .

Key Research Findings

  • : Substitution at the acetamide nitrogen with piperazine/morpholine groups correlates with enhanced anticonvulsant potency. The 4-(trifluoromethyl)phenyl group improves bioavailability .
  • : Thiazole-containing analogs demonstrate variable solubility, highlighting the trade-off between aromaticity and pharmacokinetics .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula: C₁₃H₁₄F₃NOS. It features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved receptor binding affinity.

Structural Formula

N 2 oxan 4 ylsulfanyl ethyl 2 4 trifluoromethyl phenyl acetamide\text{N 2 oxan 4 ylsulfanyl ethyl 2 4 trifluoromethyl phenyl acetamide}

Research indicates that this compound may exhibit several biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, particularly in animal models of epilepsy. The presence of the trifluoromethyl group is hypothesized to contribute to this effect by enhancing the compound's interaction with neuronal receptors .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies showed IC₅₀ values indicating moderate to strong inhibition against these enzymes, which are relevant in neurodegenerative diseases .

Case Studies and Experimental Findings

  • Anticonvulsant Screening : A study conducted on derivatives of acetamides, including this compound, demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test. The compound exhibited protective effects at doses as low as 100 mg/kg .
  • Enzyme Inhibition Studies : In vitro assessments revealed that the compound inhibited AChE and BChE with varying degrees of potency. For example, one derivative with a similar structure showed an IC₅₀ of 10.4 μM against AChE and 7.7 μM against BChE, suggesting that modifications in the molecular structure can influence biological activity .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeIC₅₀ (μM)Reference
AChE InhibitionIn vitro10.4
BChE InhibitionIn vitro7.7
Anticonvulsant ActivityMES Test100 mg/kg

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